molecular formula C9H11Cl2N3O2 B13884614 2-(2-Amino-4,5-dichloroanilino)ethyl carbamate

2-(2-Amino-4,5-dichloroanilino)ethyl carbamate

Cat. No.: B13884614
M. Wt: 264.11 g/mol
InChI Key: CKCFRANZTJONAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4,5-dichloroanilino)ethyl carbamate is an organic compound that features a carbamate group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4,5-dichloroanilino)ethyl carbamate typically involves the reaction of 2-amino-4,5-dichloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-(2-Amino-4,5-dichloroanilino)ethyl carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4,5-dichloroanilino)ethyl carbamate involves its interaction with specific molecular targets, such as enzymes. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

  • Ethyl 2,2,2-trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ethylcarbamate
  • Ethyl (2,4-dichloroanilino)(oxo)acetate

Comparison: 2-(2-Amino-4,5-dichloroanilino)ethyl carbamate is unique due to its specific substitution pattern on the aniline ring and the presence of the carbamate group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds. For example, the presence of the amino group can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.

Properties

Molecular Formula

C9H11Cl2N3O2

Molecular Weight

264.11 g/mol

IUPAC Name

2-(2-amino-4,5-dichloroanilino)ethyl carbamate

InChI

InChI=1S/C9H11Cl2N3O2/c10-5-3-7(12)8(4-6(5)11)14-1-2-16-9(13)15/h3-4,14H,1-2,12H2,(H2,13,15)

InChI Key

CKCFRANZTJONAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)NCCOC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.